molecular formula C19H12N2 B181389 9-Methylacenaphtho[1,2-b]quinoxaline CAS No. 13362-59-9

9-Methylacenaphtho[1,2-b]quinoxaline

Cat. No.: B181389
CAS No.: 13362-59-9
M. Wt: 268.3 g/mol
InChI Key: FEBHQCJWEFRRBQ-UHFFFAOYSA-N
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Description

9-Methylacenaphtho[1,2-b]quinoxaline is a fused quinoxaline derivative, a class of nitrogen-bearing heterocycles that hold significant prominence in various research fields . Quinoxaline derivatives are fundamentally recognized as valuable scaffolds in pharmaceutical and agricultural chemistry due to their broad spectrum of biological activities . Some natural antibiotics, such as Echinomycin and Actinoleutin, contain a quinoxaline core and are known to be active against Gram-positive bacteria and exhibit antitumor properties . Beyond biomedical applications, compounds based on the quinoxaline structure have diverse roles in material science. They are investigated as efficient electroluminescent materials, components in organic semiconductors, and as rigid subunits in molecular recognition systems and macrocyclic receptors . The synthesis of quinoxaline derivatives typically involves the condensation reaction of 1,2-diamino compounds with 1,2-dicarbonyl compounds . Research into novel and efficient catalytic systems, including heterogeneous catalysts, for this condensation is an active area of green chemistry development . This compound is provided for research purposes only and is a chemical for use in these and other exploratory scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylacenaphthyleno[1,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H12N2/c1-11-8-9-15-16(10-11)21-19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBHQCJWEFRRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928210
Record name 9-Methylacenaphtho[1,2-b]quinoxaline
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13362-59-9
Record name NSC163365
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Record name 9-Methylacenaphtho[1,2-b]quinoxaline
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Record name 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE
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Significance of Quinoxaline Scaffolds in Modern Chemical Science

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a crucial scaffold in contemporary chemical science. ijpsjournal.commdpi.com Its structure is a bioisoster of naturally occurring compounds like quinoline (B57606) and naphthalene, which contributes to its diverse biological activities. ijpsjournal.comnih.gov Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory activities. mdpi.comresearchgate.netresearchgate.netnih.gov

The versatility of the quinoxaline nucleus allows for various chemical modifications, leading to the development of new compounds with tailored properties. ijpsjournal.com In materials science, quinoxaline derivatives are utilized as components in dyes for solar cells, fluorescent materials, and organic semiconductors due to their electronic properties. mdpi.com Their ability to act as corrosion inhibitors for metals further expands their industrial applications. mdpi.comresearchgate.net The synthesis of quinoxalines is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that has been refined over the years to improve efficiency and yield. chemicalbook.comnih.gov

Historical Context of Acenaphtho 1,2 B Quinoxaline Research

Research into acenaphtho[1,2-b]quinoxaline (B1266190), a more complex derivative of quinoxaline (B1680401), has its roots in the broader investigation of polycyclic aromatic hydrocarbons and their heterocyclic analogues. The synthesis of the parent compound, acenaphtho[1,2-b]quinoxaline, is generally accomplished by the reaction of acenaphthenequinone (B41937) with o-phenylenediamine (B120857). chemicalbook.comnih.gov

Early studies focused on the synthesis and basic characterization of these compounds. Over time, research has expanded to explore their potential applications. For instance, acenaphtho[1,2-b]quinoxaline derivatives have been investigated for their antitumor properties, with some showing significant inhibitory effects on the growth of various cancer cell lines. nih.govgoogle.comiau.ir The introduction of different functional groups onto the acenaphtho[1,2-b]quinoxaline backbone has been a key strategy to modulate their biological activity and physical properties. google.com Furthermore, these compounds have been studied as corrosion inhibitors and as components in organic electronic materials, highlighting their multifunctional nature. researchgate.netrsc.org

Scope and Research Trajectories for 9 Methylacenaphtho 1,2 B Quinoxaline

Established Synthetic Pathways for Acenaphtho[1,2-b]quinoxaline (B1266190) Derivatives

The traditional and most fundamental method for synthesizing quinoxaline (B1680401) and its derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsid.irresearchgate.net This reaction forms the bedrock of quinoxaline chemistry and has been widely employed for the synthesis of a vast array of derivatives. thieme-connect.com

Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound is a classical and versatile method for the synthesis of quinoxalines. nih.govsid.irresearchgate.net This reaction typically proceeds by the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the stable aromatic quinoxaline ring system. While effective, this method often requires elevated temperatures and the use of acid catalysts to proceed efficiently. nih.govscispace.com The general scheme for this reaction is a cornerstone in heterocyclic chemistry, providing access to a diverse range of substituted quinoxalines by varying the precursors. nih.govdergipark.org.tr

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of the 1,2-diamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoxaline product. The efficiency and yield of this reaction can be influenced by various factors, including the nature of the substituents on both the diamine and the dicarbonyl compound, the solvent used, and the type of catalyst employed. researchgate.net

Role of Acenaphthenequinone (B41937) in the Synthesis of this compound

In the specific synthesis of this compound, acenaphthenequinone (also known as acenaphthylene-1,2-dione) serves as the crucial 1,2-dicarbonyl precursor. iau.irwikipedia.org This polycyclic dione (B5365651) possesses the rigid acenaphthene (B1664957) framework that forms the core of the target molecule. nih.govresearchgate.net The reaction involves the condensation of acenaphthenequinone with a substituted 1,2-phenylenediamine, specifically 4-methyl-1,2-phenylenediamine.

The two carbonyl groups of acenaphthenequinone react with the two amino groups of the diamine to form the quinoxaline ring fused to the acenaphthene system. iau.ir This reaction provides a direct and efficient route to the acenaphtho[1,2-b]quinoxaline scaffold. researchgate.net The methyl group from the 4-methyl-1,2-phenylenediamine remains as a substituent on the newly formed quinoxaline ring, resulting in the final product, this compound. The synthesis of related derivatives, such as 9-methoxyacenaphtho[1,2-b]quinoxaline, has been achieved by reacting acenaphthenequinone with 4-methoxy-2-nitroaniline. prepchem.com

Catalytic Approaches in the Synthesis of this compound and Related Structures

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, various catalytic approaches have been developed for the synthesis of quinoxalines. nih.govscispace.com These methods often offer higher yields, milder conditions, and improved sustainability.

Heterogeneous Catalysis for Quinoxaline Formation

Heterogeneous catalysis has emerged as a powerful tool in organic synthesis, including the formation of quinoxalines. nih.govdergipark.org.tr This approach utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The key advantages of heterogeneous catalysts include ease of separation from the reaction mixture, potential for recyclability, and often enhanced stability. nih.gov A variety of solid acid catalysts have been explored for quinoxaline synthesis, demonstrating excellent catalytic performance. tandfonline.com

Functionalized Carbon Nitride Nanosheets as Catalysts

Recent research has highlighted the potential of functionalized graphitic carbon nitride (g-C₃N₄) nanosheets as efficient heterogeneous catalysts for organic transformations. acs.orgnih.govrsc.org These two-dimensional materials possess unique electronic and surface properties that can be tailored for specific catalytic applications. rsc.orgjst.go.jp For quinoxaline synthesis, g-C₃N₄ nanosheets can be functionalized with various organic molecules or transition metals to enhance their catalytic activity. acs.orgnih.gov

For instance, vitamin B₁ covalently functionalized g-C₃N₄ nanosheets have been shown to be an effective and biocompatible heterogeneous organocatalyst for the synthesis of quinoxalines. acs.orgnih.gov This novel catalyst offers several benefits, including preparation from inexpensive precursors, simple operational procedures, short reaction times, and excellent product yields. acs.org The catalyst's stability and reusability over several reaction cycles further contribute to its appeal as a sustainable catalytic system. acs.org The functionalization of the carbon nitride nanosheets plays a crucial role in creating active sites that facilitate the condensation reaction. jst.go.jp

Silica-Supported Acid Catalysis

Silica-supported acid catalysts are another important class of heterogeneous catalysts employed in quinoxaline synthesis. asianpubs.orgtandfonline.comijcps.org These materials combine the acidic properties required for catalysis with the high surface area and stability of a silica (B1680970) support. scielo.org.co Various acids, such as polyphosphoric acid, dodecatungstophosphoric acid, and fluoroboric acid, have been immobilized on silica to create effective and reusable catalysts. tandfonline.comijcps.orgresearchgate.net

For example, silica-supported polyphosphoric acid (SiO₂@PPA) has been reported as a highly proficient and environmentally benign catalyst for the synthesis of quinoxalines at room temperature. researchgate.net Similarly, silica-supported dodecatungstophosphoric acid (DTP/SiO₂) and phosphomolybdic acid have demonstrated high efficiency and reusability in the cyclocondensation reactions to form quinoxalines. asianpubs.orgtandfonline.com Tungstophosphoric acid supported on silica nanostructures has also been shown to be a highly selective and reusable catalyst, affording high yields of quinoxalines without the formation of by-products. scielo.org.co These silica-based catalysts offer a practical and sustainable alternative to homogeneous acid catalysts, simplifying the work-up procedure and reducing waste. tandfonline.com

Below is a table summarizing the types of silica-supported acid catalysts used in quinoxaline synthesis:

CatalystAcidic ComponentSupportKey Advantages
SiO₂@PPAPolyphosphoric AcidSilicaHigh efficiency at room temperature, reusability. researchgate.net
DTP/SiO₂Dodecatungstophosphoric AcidSilicaHigh yield, short reaction time, reusability. tandfonline.com
PMA/SiO₂Phosphomolybdic AcidSilicaReusability. asianpubs.org
HBF₄-SiO₂Fluoroboric AcidSilicaClean reaction, high yield, short reaction time. ijcps.org
WPA/SNXTungstophosphoric AcidSilica NanostructuresHigh selectivity, reusability. scielo.org.co

Homogeneous Catalysis for Quinoxaline Formation

Homogeneous catalysis offers a powerful tool for the synthesis of quinoxalines, providing mild reaction conditions and high efficiency. Various catalysts have been explored for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, the primary method for forming the quinoxaline core.

Lewis acids are effective catalysts for quinoxaline synthesis due to their ability to activate carbonyl groups towards nucleophilic attack. Lithium bromide (LiBr), a mild and water-tolerant Lewis acid, has emerged as an inexpensive and environmentally benign catalyst for this transformation. tandfonline.comtandfonline.com The strong oxophilicity of the lithium ion (Li⁺) is believed to activate the oxygen-containing electrophiles of the dicarbonyl compound, facilitating the subsequent condensation with a 1,2-diamine. tandfonline.com

A study demonstrated the efficacy of LiBr (20 mol%) in a green solvent mixture of water and ethanol (B145695) (1:1 v/v) at room temperature for the synthesis of various quinoxaline derivatives in high to excellent yields and with short reaction times. tandfonline.comtandfonline.com The reaction of benzene-1,2-diamine with benzil (B1666583) in the presence of LiBr yielded the corresponding quinoxaline in 95% yield within 15 minutes. The catalytic activity of LiBr was found to be superior to other alkali metal bromides like NaBr, KBr, and CsBr, highlighting the specific role of the lithium cation's oxophilicity. tandfonline.com

Table 1: Effect of Different Catalysts on the Synthesis of 2,3-Diphenylquinoxaline

Catalyst (20 mol%) Solvent Time (min) Yield (%)
LiBr EtOH/H₂O (1:1) 15 95
NaBr EtOH/H₂O (1:1) 120 35
KBr EtOH/H₂O (1:1) 120 20
CsBr EtOH/H₂O (1:1) 120 15

Data sourced from Zolfigol et al. (2012). tandfonline.com

This method underscores the potential of simple, readily available Lewis acids in promoting efficient and green organic transformations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. rsc.org Camphorsulfonic acid (CSA) and phenol (B47542) have been successfully employed as organocatalysts for quinoxaline synthesis. sapub.orgtandfonline.com

Camphorsulfonic acid, an inexpensive, stable, and reusable organocatalyst, has been shown to efficiently catalyze the condensation of various 1,2-diaminobenzene derivatives with 1,2-dicarbonyls in aqueous ethanol at room temperature. tandfonline.comresearchgate.net For instance, the synthesis of acenaphtho[1,2-b]quinoxaline from o-phenylenediamine (B120857) and acenaphthylene-1,2-dione using 20 mol% of CSA was achieved in excellent yield (94%) within a short reaction time. tandfonline.com The acidic nature of CSA is believed to protonate the carbonyl group, thereby activating it for the nucleophilic attack by the diamine. rsc.org

Phenol, another readily available and inexpensive organic molecule, has also been utilized as an efficient catalyst for quinoxaline synthesis at room temperature. sapub.orgresearchgate.net A study reported the use of 20 mol% phenol in an ethanol/water mixture to catalyze the condensation of 1,2-diamines with α-diketones, affording quinoxaline derivatives in high to excellent yields. sapub.org The mildly acidic nature of phenol is thought to facilitate the reaction, offering a green and cost-effective synthetic route. sapub.orgresearchgate.net

Table 2: Organocatalytic Synthesis of Acenaphtho[1,2-b]quinoxaline Derivatives

Dicarbonyl Compound Diamine Catalyst (mol%) Solvent Yield (%) Reference
Acenaphthylene-1,2-dione o-Phenylenediamine CSA (20) aq. EtOH 94 Banerjee et al. (2021) tandfonline.com

Transition metal-catalyzed reactions offer versatile and efficient pathways for the synthesis of quinoxalines, often proceeding through different mechanisms than the classical condensation reaction. Nickel and copper catalysts have been particularly prominent in this area. organic-chemistry.orgacs.org

An inexpensive and simple system of nickel(II) bromide (NiBr₂) and 1,10-phenanthroline (B135089) has been demonstrated to catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines with vicinal diols. organic-chemistry.orgacs.org This method operates through borrowing hydrogen and dehydrogenative coupling strategies, which are atom-economical and produce water or hydrogen as byproducts. organic-chemistry.org The catalytic system showed high functional group tolerance and could be reused for up to seven cycles without a significant loss of activity. organic-chemistry.orgacs.org Mechanistic studies suggest the in-situ formation of both homogeneous and heterogeneous nickel catalysts during the reaction. organic-chemistry.org

Copper catalysts have also been extensively used for quinoxaline synthesis. acs.orgorganic-chemistry.orgnih.gov One approach involves a copper-catalyzed, one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide. organic-chemistry.org This method, utilizing copper(I) iodide (CuI) as the catalyst, proceeds through condensation and C-N bond formation to yield quinoxalines in good yields. organic-chemistry.orgorganic-chemistry.org Another novel copper-catalyzed method involves the cyclization of o-phenylenediamine and a terminal alkyne in the presence of a base. acs.orgnih.gov

Table 3: Metal-Catalyzed Synthesis of Quinoxaline Derivatives

Catalyst System Reactants Reaction Type Yield (%) Reference
NiBr₂/1,10-phenanthroline 1,2-Diaminobenzene, 1,2-Propanediol Dehydrogenative Coupling up to 93 Shee et al. (2020) organic-chemistry.org
CuI/DMEDA/K₂CO₃ 2-Iodoaniline, Phenylacetaldehyde, NaN₃ Three-Component Condensation/C-N Formation Moderate to Good Yuan et al. (2013) organic-chemistry.org

Supramolecular catalysis utilizes the unique properties of host-guest chemistry to facilitate chemical reactions. ingentaconnect.comyoutube.com β-Cyclodextrin (β-CD), a cyclic oligosaccharide, has been employed as a supramolecular catalyst for the green synthesis of indeno[1,2-b]quinoxaline derivatives, structurally related to this compound. ingentaconnect.commdpi.com

The reaction between o-phenylenediamine (OPD) and 2-indanone (B58226) derivatives can be carried out in water or in a solid state at room temperature using β-CD as the catalyst. mdpi.com The hydrophobic inner cavity of β-CD is thought to encapsulate the reactants, bringing them into close proximity and facilitating the reaction, while the hydrophilic exterior ensures solubility in water. ingentaconnect.combenthamdirect.com This method is mild, simple, and environmentally friendly, with the added advantage that the β-CD catalyst can be recovered and reused without loss of activity. mdpi.com The synthesis of indeno[1,2-b]quinoxaline from OPD and indan-1,2-dione was also found to be highly efficient with β-CD catalysis. mdpi.com

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of quinoxalines. ijirt.orgekb.egbenthamdirect.comresearchgate.net These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgbenthamdirect.com

Many of the catalytic methods discussed above align with green chemistry principles. For example, the use of water as a solvent in β-cyclodextrin and some organocatalyzed reactions significantly reduces the environmental impact compared to traditional organic solvents. ingentaconnect.commdpi.com Similarly, the application of recyclable catalysts, such as alumina-supported heteropolyoxometalates, nanocatalysts, and certain organocatalysts, improves the atom economy and reduces waste. benthamdirect.comresearchgate.netnih.gov The development of catalyst-free and solvent-free methods, often facilitated by microwave irradiation, further contributes to the green synthesis of quinoxalines. nih.gov

The use of mild reaction conditions, such as room temperature, as seen in the lithium bromide and phenol-catalyzed syntheses, also represents a key aspect of green chemistry by minimizing energy consumption. tandfonline.comsapub.org

Elucidation of Reaction Mechanisms in Acenaphtho[1,2-b]quinoxaline Synthesis

The most common and well-established mechanism for the synthesis of acenaphtho[1,2-b]quinoxaline and its derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, in this case, acenaphthenequinone. researchgate.netresearchgate.netiau.ir The reaction is typically acid-catalyzed.

The proposed mechanism involves the following key steps:

Activation of the Carbonyl Group: In the presence of an acid catalyst, one of the carbonyl groups of acenaphthenequinone is protonated, increasing its electrophilicity.

Nucleophilic Attack: One of the amino groups of the 1,2-diamine acts as a nucleophile and attacks the activated carbonyl carbon.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group.

Dehydration: The cyclic intermediate then undergoes a dehydration step, losing two molecules of water to form the aromatic quinoxaline ring system.

In metal-catalyzed reactions, the mechanism can be more complex. For instance, in the nickel-catalyzed synthesis from 2-nitroanilines and vicinal diols, the reaction likely proceeds through the formation of a 1,2-diamine intermediate via reduction of the nitro group, followed by a dehydrogenative coupling mechanism. organic-chemistry.org Copper-catalyzed reactions can involve intermediates formed through condensation, enamine coordination, and reductive elimination, followed by cyclization and oxidation. organic-chemistry.org

Detailed Condensation Mechanism Analysis

The formation of this compound from 4-methyl-1,2-phenylenediamine and acenaphthenequinone proceeds via a well-established acid-catalyzed condensation-cyclization-dehydration sequence. The mechanism can be delineated into several key steps:

Activation of the Carbonyl Group: The reaction is typically initiated by the protonation of one of the carbonyl groups of acenaphthenequinone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Nucleophilic Attack and Hemiaminal Formation: The more nucleophilic amino group of 4-methyl-1,2-phenylenediamine attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

Dehydration to Form Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under acidic conditions to form a protonated imine (or Schiff base) intermediate.

Intramolecular Cyclization: The second amino group of the diamine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group of the acenaphthenequinone framework. This cyclization step leads to the formation of a five-membered ring fused to the initial structure, creating another hemiaminal-like intermediate within the newly formed ring system.

Final Dehydration and Aromatization: A final dehydration step occurs, where the second hemiaminal loses a molecule of water. This elimination reaction results in the formation of a stable, fully aromatic pyrazine (B50134) ring, yielding the final product, this compound. researchgate.net

Table 1: Key Steps in the Condensation Mechanism

Step Reactants Intermediate/Product Description
1 Acenaphthenequinone, H⁺ Protonated Acenaphthenequinone Acid catalyst protonates a carbonyl oxygen, increasing electrophilicity.
2 Protonated Acenaphthenequinone, 4-Methyl-1,2-phenylenediamine Hemiaminal Intermediate Nucleophilic attack by an amino group on the activated carbonyl carbon.
3 Hemiaminal Intermediate Imine Intermediate Dehydration of the hemiaminal to form a C=N double bond.
4 Imine Intermediate Dihydroquinoxaline Intermediate Intramolecular attack by the second amino group on the remaining carbonyl.

Influence of Substituent Electronic Effects on Reaction Kinetics

The kinetics of quinoxaline formation are significantly influenced by the electronic nature of substituents on the o-phenylenediamine precursor. The rate-determining step is generally the initial nucleophilic attack of the diamine on the dicarbonyl compound. rsc.org Therefore, substituents that affect the nucleophilicity of the amino groups will alter the reaction rate.

The methyl group (-CH₃) at the 9-position of the final product originates from the 4-methyl-1,2-phenylenediamine starting material. The methyl group is an electron-donating group (EDG) due to its positive inductive effect (+I).

Electron-Donating Groups (EDGs): The methyl group increases the electron density on the benzene (B151609) ring and, by extension, enhances the nucleophilicity of the two amino groups. This increased nucleophilicity accelerates the rate of the initial attack on the electrophilic carbonyl carbon of acenaphthenequinone. Consequently, the synthesis of this compound is expected to proceed faster than the synthesis of the unsubstituted acenaphtho[1,2-b]quinoxaline. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, if an electron-withdrawing group (e.g., -NO₂, -Cl, -COOH) were present on the diamine ring, it would decrease the electron density and reduce the nucleophilicity of the amino groups. This would lead to a slower reaction rate. rsc.orgresearchgate.net Studies on various quinoxaline syntheses have consistently shown that diamines bearing EWGs react more slowly than those with EDGs. rsc.org

Table 2: Expected Influence of Substituents on Reaction Rate

Substituent on Diamine Electronic Effect Effect on Nucleophilicity Expected Reaction Rate
-OCH₃ (Methoxy) Strong EDG Increases Significantly Fastest
-CH₃ (Methyl) Weak EDG Increases Faster
-H (Hydrogen) Neutral Baseline Reference
-Cl (Chloro) Weak EWG Decreases Slower

Stereoselective Synthesis Methodologies

Stereoselective synthesis is a critical aspect in the preparation of chiral molecules, aiming to favor the formation of a specific stereoisomer. However, the compound this compound is a planar, achiral molecule. It possesses a plane of symmetry and lacks any stereocenters.

As a result, the concept of stereoselective synthesis is not applicable to the formation of the this compound core structure itself. The condensation reaction between 4-methyl-1,2-phenylenediamine and acenaphthenequinone yields a single, achiral product. Stereoselectivity would only become a relevant consideration if chiral substituents were introduced to the molecule or if the synthesis involved chiral catalysts or auxiliaries to create a chiral derivative, which falls outside the scope of synthesizing the parent compound.

Advanced Mechanistic Studies

While the general condensation mechanism is well-accepted, advanced mechanistic studies can provide deeper insights into the reaction dynamics, transition states, and the precise role of catalysts. For the synthesis of this compound, such studies could include:

Computational and Theoretical Studies: Methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. These calculations can determine the geometries and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies for each step, helping to identify the rate-determining step and providing a quantitative understanding of the substituent effects. For instance, DFT could precisely quantify the extent to which the methyl group stabilizes the transition state of the initial nucleophilic attack compared to an unsubstituted system.

Kinetic Isotope Effect (KIE) Studies: By replacing specific hydrogen atoms with deuterium (B1214612) in the 4-methyl-1,2-phenylenediamine reactant (e.g., at the amine groups), KIE studies can be performed. Measuring the difference in reaction rates between the deuterated and non-deuterated reactants can help to elucidate the nature of the transition state and confirm whether a particular bond cleavage (e.g., N-H bond) is involved in the rate-determining step.

In-situ Spectroscopic Monitoring: Advanced spectroscopic techniques such as rapid-scan FT-IR or stopped-flow UV-Vis spectroscopy can be used to monitor the reaction in real-time. rsc.org This could potentially allow for the detection and characterization of transient species like the hemiaminal or imine intermediates, providing direct experimental evidence for the proposed mechanism.

Catalyst Screening and Mechanistic Probes: While acid catalysis is common, a wide array of catalysts have been developed for quinoxaline synthesis, including metal-based nanocatalysts and organocatalysts. rsc.orgnih.gov Advanced studies would involve investigating the reaction with these different catalysts to understand their specific mode of action. For example, studies could explore whether a metal catalyst coordinates to the carbonyl oxygen in a Lewis acid-type mechanism or if it facilitates the dehydration steps.

These advanced methods, which have been applied to other quinoxaline formation reactions, would offer a more refined and detailed picture of the synthesis of this compound beyond the classical mechanistic description. researchgate.net

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the detailed structural analysis of complex organic molecules like this compound. While specific experimental data for the titled compound is limited in publicly accessible literature, a thorough understanding of its structure can be inferred from the analysis of its parent compound, acenaphtho[1,2-b]quinoxaline, and its substituted derivatives.

The structural identity and purity of newly synthesized quinoxaline derivatives are routinely confirmed using ¹H and ¹³C NMR spectroscopy. acs.org For instance, the ¹H NMR spectrum of a quinoxaline derivative would typically show signals in distinct regions corresponding to the aromatic protons of the quinoxaline ring system and any substituent groups. researchgate.net

In a study of regioisomers of acenaphtho[1,2-b]quinoxaline substituted at the 9- and 10-positions with carbazole (B46965) donors, ¹H and ¹³C NMR spectroscopy were crucial for their characterization. acs.org The chemical shifts in the ¹H NMR spectra are expressed in parts per million (ppm) relative to a standard, and the patterns and coupling constants provide information about the connectivity of the protons. acs.org Similarly, ¹³C NMR provides information on the carbon framework of the molecule. acs.org For related quinoxaline compounds, high-resolution mass spectrometry is also used to confirm the molecular weight and elemental composition. nih.gov

Table 1: Representative Spectroscopic Data for Acenaphtho[1,2-b]quinoxaline Analogues

Spectroscopic TechniqueCompoundKey ObservationsReference
¹H NMR2,3-bis(4-bromophenyl)quinoxalineSignals for quinoxaline protons at 8.18 and 7.80 ppm; signals for diphenyl protons at 7.52 and 7.42 ppm. researchgate.net
¹³C NMR2,3-bis(4-bromophenyl)quinoxalineProvides detailed information on the carbon skeleton. researchgate.net
¹H NMR6,7-dichloro-2,3-bis(4-styrylphenyl)quinoxalineAromatic protons observed in the range of 7.34-8.21 ppm. nih.gov
¹³C NMR6,7-dichloro-2,3-bis(4-styrylphenyl)quinoxalineAromatic carbons observed in the range of 123.1-149.1 ppm. nih.gov
IR SpectroscopyGeneral Quinoxaline DerivativesCharacteristic bands for C-H, C=C, and C=N vibrations. researchgate.net

X-ray Crystallography for Atomic and Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. Although a specific crystal structure for this compound is not available in the cited literature, analysis of related quinoxaline derivatives offers significant insights into the expected structural features.

The crystal structure of a related compound, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one, reveals a planar molecular geometry. nih.govmdpi.com In its crystalline form, this molecule exhibits infinite π-stacks with an interplanar separation of approximately 3.36 Å. nih.gov These stacks are interconnected by C–H···O hydrogen bonds. nih.gov Such π-stacking interactions are a common feature in the crystal packing of planar aromatic molecules and are expected to play a significant role in the solid-state arrangement of this compound. The crystal system and space group of these compounds are determined from the diffraction data, providing information on the symmetry of the unit cell. For example, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline crystallizes in a monoclinic system with the space group P2₁/c. nih.gov

X-ray diffraction data allows for the generation of electron density maps, which provide detailed information about the distribution of electrons within the molecule. This, in turn, allows for the precise determination of bond lengths and angles. nih.govmdpi.com In the case of 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one, the bond distances and angles were found to be consistent with statistical means for similar structures. nih.govmdpi.com The planarity of the molecule was also confirmed, with a standard deviation from the mean plane of only 0.055 Å. nih.govmdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to further analyze the electronic structure and bonding characteristics. nih.gov

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. wikipedia.org While this compound itself is not chiral, the introduction of a chiral center, for instance, through substitution, would lead to the formation of enantiomers. The absolute configuration of such chiral quinoxaline derivatives can be unambiguously determined using single-crystal X-ray crystallography, provided that the molecule crystallizes in one of the 65 chiral (Sohncke) space groups. wikipedia.org Other techniques, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), can also be employed to determine the absolute configuration in solution by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Electronic Absorption and Photoluminescence Spectroscopy for Photophysical Property Characterization

The extended π-conjugated system of this compound and its analogues gives rise to interesting photophysical properties, which can be investigated using electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy.

The UV-Vis absorption spectra of acenaphtho[1,2-b]quinoxaline derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. acs.org In a study of D–A–D regioisomers of acenaphtho[1,2-b]quinoxaline, absorption spectra in various solvents showed transitions attributed to n–π, π–π, and intramolecular charge-transfer (ICT) processes. acs.org The position and intensity of these bands can be influenced by the nature of substituents and the polarity of the solvent.

Upon excitation, many acenaphtho[1,2-b]quinoxaline derivatives exhibit fluorescence. The emission spectra provide information about the energy of the excited state and the efficiency of the radiative decay process. For example, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one is a fluorophore that emits at 490 nm in a chloroform (B151607) solution. nih.govmdpi.com The photophysical properties of some quinoxaline derivatives can be tuned by altering the substituents, leading to applications in areas such as organic light-emitting diodes (OLEDs). acs.orgacs.org For instance, regioisomers of carbazole-substituted acenaphtho[1,2-b]quinoxalines have been investigated as emitters for thermally activated delayed fluorescence (TADF) OLEDs, exhibiting emission in the green-yellow region of the spectrum. acs.orgacs.org

Table 2: Photophysical Data for Acenaphtho[1,2-b]quinoxaline Analogues

CompoundSolvent/MatrixAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Key Photophysical PropertiesReference
3,9-di-TBCz-ACQ (F1)Toluene~350, 400-450 (broad)527 (in device)Exhibits TADF and RTP acs.orgacs.org
3,10-di-TBCz-ACQ (F3)Toluene~350, 400-450 (broad)546 (in device)Exhibits enhanced TADF in CBP matrix acs.orgacs.org
6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-oneChloroformNot reported490Fluorophore nih.govmdpi.com
10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalineNot specified294, 342, 380450, 490, 555Broad emission bands nih.gov

Computational Chemistry and Theoretical Modeling of 9 Methylacenaphtho 1,2 B Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a cornerstone for investigating the electronic characteristics of 9-Methylacenaphtho[1,2-b]quinoxaline. These methods allow for the determination of the molecule's ground-state geometry and the calculation of various electronic descriptors that govern its reactivity and spectroscopic signatures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant parameter that provides insights into the kinetic stability and chemical reactivity of the compound. researchgate.net

For derivatives of acenaphtho[1,2-b]quinoxaline (B1266190), DFT calculations have been employed to determine these electronic descriptors. nih.gov The minimum energy conformations are utilized to compute the energies of the HOMO and LUMO, which in turn are used to derive other important quantum chemical parameters. nih.gov A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions. These theoretical calculations are fundamental for predicting the electrical and optical properties of such compounds. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can be employed to predict the spectroscopic properties of this compound, offering a means to corroborate experimental findings and to understand the vibrational and electronic transitions at a molecular level. Theoretical calculations can provide valuable information on the infrared (IR) and nuclear magnetic resonance (NMR) spectra of quinoxaline (B1680401) derivatives. nih.gov By calculating the vibrational frequencies and the magnetic shielding constants of the nuclei, it is possible to generate theoretical spectra that can be compared with experimental data. This comparison aids in the structural elucidation and assignment of spectroscopic signals. While specific computational studies on the spectroscopic properties of this compound are not extensively documented, the methodologies are well-established for related heterocyclic systems. nih.gov

Correlating Molecular Descriptors with Macroscopic Phenomena

Quantum chemical calculations provide a suite of molecular descriptors that can be correlated with various macroscopic phenomena, including biological activity. nih.gov For quinoxaline derivatives, descriptors such as hardness (η), softness (S), electronegativity (χ), electrophilicity (ω), and dipole moment (DP) are calculated from the optimized molecular structures. nih.gov These descriptors quantify different aspects of the molecule's reactivity and polarity.

For instance, electronegativity indicates the tendency of the molecule to attract electrons, while chemical hardness represents its resistance to deformation of its electron cloud in chemical reactions. The electrophilicity index provides a measure of the energy lowering due to maximal electron flow between a donor and the acceptor. By establishing quantitative structure-activity relationships (QSAR), these calculated descriptors can be used to predict the biological activities of a series of related compounds. nih.gov

Table 1: Key Molecular Descriptors and Their Significance

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelated to the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the electron-accepting ability of the molecule.
HOMO-LUMO GapΔEIndicates kinetic stability and chemical reactivity.
HardnessηMeasures the resistance to change in electron distribution.
SoftnessSThe reciprocal of hardness, indicating higher reactivity.
ElectronegativityχRepresents the ability to attract electrons.
ElectrophilicityωQuantifies the ability to act as an electrophile.
Dipole MomentDPIndicates the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, considering its conformational flexibility and its interactions with its environment.

Ligand-Biomolecule Interaction Dynamics

Molecular dynamics simulations are a powerful tool for studying the interactions between a small molecule, such as this compound, and a biological macromolecule, like a protein or DNA. These simulations can predict the binding mode and affinity of the ligand to its receptor. For various quinoxaline derivatives, molecular docking and MD simulations have been used to investigate their binding to the active sites of enzymes, providing insights into their potential as therapeutic agents. elsevier.com The simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-receptor complex, and the conformational changes that may occur upon binding. This information is crucial for the rational design of new and more potent bioactive compounds.

Investigation of Self-Assembly and Aggregation Phenomena

Molecular Docking and Binding Affinity Predictions for Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid. The strength of this interaction is often quantified by a binding affinity or docking score, with more negative values indicating a stronger, more favorable interaction.

For the broader class of acenaphtho[1,2-b]quinoxaline derivatives, studies have explored their interactions with biological targets. For instance, various derivatives have been investigated for their ability to bind with DNA and bovine serum albumin (BSA). However, specific molecular docking data for this compound, including its binding affinity scores and detailed interactions with specific amino acid residues within a protein's active site, are not explicitly detailed in currently accessible scientific literature.

While some research on related quinoxaline compounds has identified interactions with receptors like the human epidermal growth factor receptor tyrosine kinase (EGFR), denoted by the Protein Data Bank (PDB) ID: 4HJO, it is not confirmed that this compound was among the compounds subjected to these specific docking studies. The interactions for other quinoxaline derivatives with this receptor have been noted to involve van der Waals forces with leucine (B10760876) (LEU), glutamic acid (GLU), phenylalanine (PHE), histidine (HIS), and threonine (THR) residues. psgcas.ac.in

Table 1: Summary of Molecular Docking Information for Related Quinoxaline Derivatives

Compound ClassTarget ProteinPDB IDInteracting Residues (Example)Specific Data for this compound
Indenoquinoxaline DerivativesHuman Epidermal Growth Factor Receptor Tyrosine Kinase4HJOGLU, PHE, LEU, HIS, THRNot explicitly available

This table is illustrative of the type of data available for related compounds and highlights the absence of specific data for this compound.

Reaction Mechanism Investigation via Molecular Electron Density Theory

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for studying the mechanisms of chemical reactions. By analyzing the changes in electron density throughout a reaction, MEDT can provide deep insights into the factors controlling reactivity, selectivity, and the formation of transition states.

A comprehensive search of scientific databases and chemical literature reveals no specific studies that have applied Molecular Electron Density Theory to investigate the reaction mechanisms of this compound. Research in this area tends to focus on broader classes of reactions or different types of quinoxaline derivatives. Therefore, a detailed analysis of its reaction pathways, transition states, and the electronic factors governing its reactivity from a MEDT perspective is not currently available.

Advanced Applications and Functional Investigations of 9 Methylacenaphtho 1,2 B Quinoxaline in Emerging Technologies

Organic Electronics and Optoelectronic Materials

The acenaphtho[1,2-b]quinoxaline (B1266190) (AQ) core serves as a powerful electron-accepting unit in the design of novel organic electronic materials. Its derivatives are being extensively explored for their potential to enhance the performance and efficiency of optoelectronic devices.

A significant area of research is the incorporation of the acenaphtho[1,2-b]quinoxaline moiety into Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, enabling organic light-emitting diodes (OLEDs) to theoretically achieve 100% internal quantum efficiency without using expensive heavy metals like iridium or platinum.

A novel red TADF material, 10,10',10''-(acenaphtho[1,2-b]quinoxaline-3,9,10-triyl)tris(10H-phenoxazine) (AQ-TPXZ), was developed by using the acenaphtho[1,2-b]quinoxaline (AQ) group as an acceptor (A) and phenoxazine (B87303) as a donor (D). ccspublishing.org.cn This D-A molecular structure is designed to facilitate a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). ccspublishing.org.cn Density functional theory (DFT) calculations for AQ-TPXZ confirmed a significant separation between the highest occupied molecular orbital (HOMO), located on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor. ccspublishing.org.cn This spatial separation leads to a very small calculated ΔEST of just 0.02 eV, a key requirement for efficient TADF. ccspublishing.org.cn

Similarly, two regioisomeric TADF emitters were developed using an acenaphthenequinone (B41937) (ACQ) core, which differs from acenaphtho[1,2-b]quinoxaline by the absence of the fused benzene (B151609) ring on the pyrazine (B50134) moiety, with carbazole (B46965) donors. icm.edu.pl The position of the donor group on the acceptor core was found to be critical. icm.edu.pl These studies underscore the acenaphtho[1,2-b]quinoxaline framework's effectiveness as an acceptor segment for creating new and efficient TADF emitters, particularly for challenging red emission. ccspublishing.org.cn

Table 1: Properties of Acenaphtho[1,2-b]quinoxaline-based TADF Emitter

Compound Molecular Structure Type Calculated ΔEST (eV) Emission Color

The development of these novel emitters directly translates into the fabrication of advanced optoelectronic devices. OLEDs incorporating the red TADF material AQ-TPXZ as a dopant have been successfully created. ccspublishing.org.cn These devices exhibit red electroluminescence with an emission peak at 624 nm and achieve a maximum external quantum efficiency (EQE) of 7.4%. ccspublishing.org.cn This performance surpasses the theoretical maximum EQE of 5% for conventional fluorescent OLEDs, confirming the TADF mechanism is at play. ccspublishing.org.cn

In another study, OLEDs based on two different regioisomers of a carbazole-acenaphthenequinone TADF emitter showed significantly different performances. The isomer with the carbazole donor at the 10-position achieved a high EQE of 12.6%, while the isomer with the donor at the 9-position had a considerably lower EQE of 7.4%. icm.edu.pl Furthermore, quinoxaline-based compounds have been used to create efficient deep-red OLEDs with emission peaks at 680 nm and a maximum EQE of 5.21%. bohrium.com

Beyond lighting, acenaphtho[1,2-b]quinoxaline derivatives are being investigated as non-fullerene acceptors in organic solar cells (OSCs). A small molecule derivative, AQI-T2, was synthesized for this purpose. researchgate.net OSCs using this material as the electron acceptor and the polymer PTB7-Th as the electron donor yielded a power conversion efficiency (PCE) of 0.77%, with a high open-circuit voltage of 0.86 V. researchgate.net These results indicate that this class of n-type materials holds promise for future non-fullerene OSCs. researchgate.net

Table 2: Performance of Devices Based on Acenaphtho[1,2-b]quinoxaline and its Derivatives

Device Type Active Material Emission Peak (nm) Max. EQE (%) PCE (%)
OLED AQ-TPXZ 624 7.4 N/A
OLED 10-substituted ACQ isomer N/A 12.6 N/A
OLED 9-substituted ACQ isomer N/A 7.4 N/A
OLED o-QxDC-DTPA 680 5.21 N/A

The precise positioning of substituents on the molecular framework has a profound impact. A study on regioisomers of carbazole-functionalized acenaphthenequinone demonstrated that simply changing the attachment point of the donor group significantly alters the redox behavior, emission properties, and ultimately, the OLED device's external quantum efficiency. icm.edu.pl The isomer with substitution at the 10-position (F3) exhibited superior performance (EQE of 12.6%) compared to the 9-substituted isomer (F1, EQE of 7.4%), highlighting the critical role of isomeric structure in charge transfer dynamics and device outcomes. icm.edu.pl The structural diversity of quinoxalines allows for this fine-tuning of properties to optimize performance for specific applications. beilstein-journals.org

The successful use of acenaphtho[1,2-b]quinoxaline derivatives in OLEDs inherently classifies them as effective electroluminescent materials. ccspublishing.org.cnbohrium.com Their function relies on the ability to emit light upon the recombination of electrons and holes under an applied voltage.

Furthermore, these compounds are being developed as organic semiconductors for applications beyond lighting, such as in organic thin-film transistors (OTFTs). A novel class of low band gap copolymers was synthesized using an acenaphtho[1,2-b]quinoxaline core as the acceptor moiety and oligothiophene derivatives as the donor. rsc.org These copolymers were designed for use in OTFTs. rsc.org The broader family of quinoxaline (B1680401) derivatives is recognized for its potential as n-type semiconductor materials, offering properties like high electron mobility and optimal energy levels that are well-suited for various electronic technologies. beilstein-journals.org

Polymeric and Composite Materials Applications

The utility of the acenaphtho[1,2-b]quinoxaline structure extends to the field of polymer science, where its derivatives have shown significant promise as components in photoinitiating systems.

Photoinitiators are compounds that, upon absorbing light, generate reactive species (such as free radicals) that initiate polymerization. A series of dyes based on the acenaphthoquinoxaline skeleton have been synthesized and investigated as photoinitiators, or sensitizers, for the radical polymerization of acrylates, with potential applications in dentistry. mdpi.comresearchgate.net

These derivatives act as the primary light absorber in a multi-component system, working alongside a co-initiator that serves as an electron or hydrogen atom donor. mdpi.comresearchgate.net The efficiency of these photoinitiating systems is highly dependent on the specific structure of the acenaphthoquinoxaline derivative. mdpi.com For instance, modifying the structure by introducing electron-donating groups (like –OCH3) or increasing the number of conjugated double bonds was found to enhance the rate of polymerization. mdpi.com The mechanism involves an intermolecular electron transfer from the co-initiator to the excited state of the acenaphthoquinoxaline dye, which leads to the formation of initiating radicals. mdpi.com These systems have shown polymerization efficiencies comparable to commercial photoinitiators used in dentistry. researchgate.net

Kinetics and Efficiency of Photoinitiated Polymerization Processes

Quinoxaline derivatives have emerged as a promising class of compounds for photoinitiated polymerization, a process that utilizes light to convert liquid monomers into solid polymers. mdpi.com These compounds are particularly valued for their potential in visible light photopolymerization, addressing safety concerns associated with traditional UV-initiating systems. mdpi.comresearchgate.net The efficiency of these photoinitiating systems is often evaluated by the monomer conversion rate over time.

Research into quinoxaline-based photoinitiators has demonstrated their ability to initiate both free radical and cationic polymerizations. mdpi.com For instance, in the free radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA), a system using a quinoxaline derivative as the electron acceptor and N-phenylglycine derivatives as electron donors was successfully initiated by an argon ion laser. researchgate.net However, the efficiency of these quinoxaline-based systems was found to be lower than that of a Rose Bengal derivative, a standard benchmark. researchgate.net

The substitution pattern on the quinoxaline ring significantly affects the compound's absorption properties and, consequently, its efficiency as a photoinitiator. mdpi.comresearchgate.net Different substituents can shift the maximum absorption wavelength, allowing for the tuning of the initiator to specific light sources like LEDs. mdpi.com For example, nitro-substituted quinoxalines have shown absorption maxima ranging from 417 nm to 435 nm, depending on the position of the nitro group. mdpi.comresearchgate.net

The kinetics of polymerization, such as for 2-hydroxyethyl methacrylate (B99206) (HEMA), are influenced by factors like pH and the concentration of co-initiators. nih.govwho.int Studies on similar systems show that the rate of polymerization can increase with pH, which is attributed to the enhanced reactivity of the initiator's excited triplet state in alkaline conditions. nih.govwho.int

Table 1: Quinoxaline Derivatives as Photoinitiators

Derivative Type Polymerization Type Monomer Example Key Findings
General Quinoxalines Free Radical Trimethylolpropane triacrylate (TMPTA) Can be activated by laser; efficiency is dependent on the specific electron donor used. researchgate.net
Nitro-substituted Quinoxalines Free Radical Not Specified Substitution pattern affects absorption maxima, with values ranging from 417-435 nm. mdpi.comresearchgate.net
General Quinoxalines Cationic Epoxide (EPOX) Efficient polymerization observed under sunlight when paired with a cationic initiator like Ph₂I⁺PF₆⁻. mdpi.com
Riboflavin/Triethanolamine (Analogue System) Free Radical 2-hydroxyethyl methacrylate (HEMA) Polymerization rate increases with pH from 6.0 to 9.0. nih.gov

Interactions with Biological Macromolecules and Biomimetic Systems

The planar, aromatic structure of acenaphtho[1,2-b]quinoxaline derivatives makes them prime candidates for interaction with biological macromolecules, particularly nucleic acids and proteins.

DNA Interaction Studies of Acenaphtho[1,2-b]quinoxaline Derivatives

The interaction of acenaphtho[1,2-b]quinoxaline and related compounds with DNA is a significant area of research, with implications for the development of therapeutic agents. These interactions are predominantly non-covalent and can occur through various mechanisms.

Studies have shown that acenaphtho[1,2-b]quinoxaline derivatives can bind to DNA through both intercalation and electrostatic modes. researchgate.net Intercalation involves the insertion of the planar quinoxaline ring system between the base pairs of the DNA double helix. This mode of binding is supported by various experimental techniques, including UV-Visible absorption, fluorescence spectroscopy, and viscosity measurements. researchgate.netnih.gov For example, the 7-phenylacenaphtho[1,2-b]quinoxalin-7-ium cation was identified as a strong DNA intercalator that follows the neighbor exclusion principle. nih.gov

In addition to intercalation, some derivatives interact with the grooves of the DNA helix. researchgate.net The specific binding mode can be influenced by the substituents on the acenaphtho[1,2-b]quinoxaline core. nih.gov The binding of these compounds can lead to conformational changes in the DNA, such as the transformation from the B-form to an A-like conformation. nih.gov The thermal stability of the DNA-ligand complex is a key parameter in these studies, with a higher melting temperature (Tm) indicating stronger binding and stabilization of the DNA duplex. researchgate.net

Electrochemical techniques provide a sensitive and convenient method for studying the binding interactions between ligands and DNA. Cyclic voltammetry (CV) is a commonly used method to probe these interactions. nih.gov The binding of a compound to DNA can cause changes in the electrochemical signals of the molecule, such as a decrease in peak current or a shift in peak potential.

For instance, the redox properties of 7-phenylacenaphtho[1,2-b]quinoxalin-7-ium chloride were studied using cyclic voltammetry, which showed a reversible cathodic wave. nih.gov The changes observed in the electrochemical behavior upon addition of DNA provide evidence of the interaction and can be used to calculate binding parameters. Studies on various quinoxalin-2-one derivatives have detailed their electrochemical reduction mechanisms, which typically involve a pH-dependent two-electron process on the pyrazine ring. nih.gov This understanding of the electrochemical behavior is crucial for designing and interpreting DNA binding experiments using these methods. nih.govabechem.com

Computational methods, particularly molecular docking, are powerful tools for visualizing and understanding the interactions between acenaphtho[1,2-b]quinoxaline derivatives and DNA at the molecular level. These studies complement experimental data by providing insights into the preferred binding modes, binding energies, and specific interactions that stabilize the DNA-ligand complex.

Molecular docking studies have suggested that many quinoxaline derivatives preferentially bind to the minor groove of the DNA helix. researchgate.netbohrium.com These models can identify key interactions, such as hydrogen bonding, that contribute to the stability of the complex. researchgate.net For example, docking studies of various triazoloquinoxalines, which are structurally related, showed that hydrogen bond acceptors in the chromophore and specific substituents enabled the compounds to act as effective DNA binders. nih.gov Density Functional Theory (DFT) calculations are also employed to understand the electronic properties of these molecules, such as the localization of the highest occupied molecular orbital (HOMO), which can be correlated with their reactivity and interaction capabilities. bohrium.com

Enzymatic and Protein Interaction Research

Beyond DNA, acenaphtho[1,2-b]quinoxaline derivatives have been investigated for their interactions with proteins and enzymes, which are crucial for many of their potential pharmacological activities. These interactions are often studied using fluorescence spectroscopy and molecular docking.

The binding of these compounds to proteins can be monitored by observing the quenching of intrinsic tryptophan fluorescence of the protein upon addition of the compound. This technique has been used to demonstrate the interaction of a 9-fluoro acenaptho[1,2-b]quinoxaline derivative with bovine serum albumin (BSA), a model protein. researchgate.netbohrium.com

Furthermore, specific derivatives have shown inhibitory activity against certain enzymes. For example, a series of novel quinoxaline derivatives were synthesized and found to exhibit potent inhibitory activity against the c-Met kinase enzyme, a target in cancer therapy. nih.gov Similarly, other related quinoxaline compounds have been identified as inhibitors of Topoisomerase II, an enzyme critical for DNA replication. nih.gov Molecular docking studies are also utilized in this context to predict the binding of these compounds to the active sites of proteins and to understand the structural basis for their inhibitory activity. researchgate.netresearchgate.net

Table 2: Summary of Biomolecular Interactions

Derivative/Class Target Macromolecule Method(s) of Study Key Findings
9-Fluoro acenaptho[1,2-b]quinoxaline Calf-Thymus DNA Absorption & Emission Spectroscopy Intercalation and electrostatic binding modes. researchgate.netbohrium.com
7-phenylacenaphtho[1,2-b]quinoxalin-7-ium chloride DNA UV-vis, Fluorescence, CD, Viscosity, ITC, CV Acts as a strong DNA intercalator. nih.gov
Acenaphtho[1,2-b]quinoxaline Derivatives DNA Molecular Docking Preferential binding to the minor groove. researchgate.net
9-Fluoro acenaptho[1,2-b]quinoxaline Bovine Serum Albumin (BSA) Fluorescence Quenching Demonstrates protein binding ability. researchgate.netbohrium.com
Novel Quinoxaline Derivatives c-Met Kinase Enzyme Inhibition Assay Potent inhibitory activity observed. nih.gov
Triazoloquinoxalines Topoisomerase II Inhibition Assay, Molecular Docking Act as Topo II inhibitors and DNA intercalators. nih.gov
Mechanism of Enzyme Inhibition by Quinoxaline Derivatives (e.g., CDK2)

Quinoxaline derivatives have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The mechanism of inhibition often involves the quinoxaline scaffold acting as a hinge-binding motif, occupying the ATP-binding site of the kinase. This interaction is critical for stabilizing the inhibitor-enzyme complex and is a common feature among many kinase inhibitors.

Inspired by the success of other kinase inhibitors, novel quinoxaline derivatives have been designed and synthesized. nih.gov For instance, chimeric compounds containing a quinoxaline moiety have demonstrated the ability to inhibit CDKs, which prompted further investigation into their potential applications, such as in the inhibition of angiogenesis. nih.gov The design of these inhibitors often leverages existing X-ray crystal structures of kinases in complex with other inhibitors to inform the rational design of new, more potent, and selective molecules. nih.gov The pyrrolo[3,2-b]quinoxaline scaffold, for example, has been shown to occupy the ATP binding site where the phenyl substituent is situated in a hydrophobic pocket that forms when the kinase is in an inactive DFG-out conformation. nih.gov

The anti-inflammatory properties of quinoxalines are also linked to their enzyme inhibitory action, specifically on modulators like cyclooxygenase and p38α Mitogen-Activated Protein Kinase (p38α MAPK). researchgate.net

Protein-Ligand Binding Dynamics

The interaction between quinoxaline derivatives and their protein targets is a dynamic process crucial for their biological activity. Computational methods such as molecular dynamics simulations and binding free energy calculations are instrumental in elucidating these interactions. These studies help in understanding the stability of the protein-ligand complex and the specific residues involved in binding.

For example, in the context of TGFβ RII kinase inhibition, a quinoline-based compound was identified to target the kinase domain with high binding affinity. nih.gov Molecular dynamics simulations are used to assess the stability of this binding, with a root-mean-square deviation (RMSD) threshold of less than 3 Å often used as a benchmark for stability. researchgate.net Such computational analyses provide insights into how the ligand selectively binds to and inhibits the activity of the target protein, which is essential for the development of targeted therapies. nih.gov

The table below summarizes key parameters often evaluated in protein-ligand binding studies of quinoxaline derivatives.

ParameterDescriptionSignificance
Binding Affinity The strength of the binding interaction between the ligand and the protein.A higher binding affinity often correlates with greater potency of the inhibitor.
IC₅₀/GI₅₀ The concentration of the inhibitor required to achieve 50% inhibition of the target enzyme or cell growth.Provides a quantitative measure of the inhibitor's effectiveness. nih.govmdpi.com
Molecular Docking Score A computational prediction of the binding energy and pose of the ligand within the protein's active site.Guides the selection of promising compounds for further experimental validation.
RMSD Root-Mean-Square Deviation; a measure of the average distance between the atoms of superimposed protein or ligand structures over time in a simulation.Indicates the stability of the protein-ligand complex. A lower RMSD suggests a more stable interaction. researchgate.net
Key Amino Acid Residues Specific amino acids in the protein's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.Understanding these interactions is vital for structure-based drug design and optimizing inhibitor selectivity.

Investigation of Antimicrobial and Antitubercular Activity Mechanisms

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov Their mechanism of action against bacteria and mycobacteria is an area of active research. As quinoxaline is a structural component of known antibiotics like echinomycin, it is anticipated that its derivatives would exhibit significant antimycobacterial properties. nih.gov

Studies have shown that certain quinoxaline derivatives, including those with 2-chloro, dimethylamino, and nitro substitutions, display activity against Mycobacterium tuberculosis comparable to the first-line drug isoniazid. nih.gov The introduction of an N-oxide group to the quinoxaline ring, forming quinoxaline-1,4-di-N-oxides, has been shown to significantly enhance antimycobacterial activity. nih.gov These compounds have demonstrated potent activity against both Mycobacterium tuberculosis and Mycobacterium avium. nih.gov

The mechanism is thought to involve the inhibition of essential cellular processes in the pathogen. For instance, some quinoxaline-1,4-di-N-oxide derivatives have shown excellent antimicrobial activities, indicating their potential in the development of new anti-TB drugs. nih.gov The table below presents findings from studies on the antitubercular activity of quinoxaline derivatives.

Compound TypeTarget OrganismKey FindingsReference
Quinoxaline derivatives with 2-chloro, dimethylamino, and nitro substitutionsMycobacterium tuberculosisActivity comparable to isoniazid. nih.gov
Quinoxaline-1,4-di-N-oxide derivativesMycobacterium tuberculosisPronounced antimycobacterial activity due to the oxidation of the nitrogen in the quinoxaline ring. nih.gov
Quinoxaline-2-carbonitrile 1,4-di-N-oxide derivativesMycobacterium tuberculosis and Mycobacterium aviumHigh growth inhibition activity in in vitro screenings. nih.gov

Development as Fluorescent Probes for Biological Imaging

The inherent photophysical properties of the extended aromatic system in acenaphtho[1,2-b]quinoxaline derivatives make them promising candidates for the development of fluorescent probes for biological imaging. nih.govnih.gov Fluorescence imaging is a powerful technique for visualizing cellular structures and molecular processes in living systems with high sensitivity and resolution. nih.gov

The development of effective fluorescent probes requires molecules with high photostability, strong absorption, and significant emission. nih.gov The design of such probes often involves modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT). nih.gov For instance, the fluorescence of a probe can be "quenched" in its unbound state and "turned on" upon binding to a specific target molecule or in response to a change in the cellular environment.

While the direct application of 9-Methylacenaphtho[1,2-b]quinoxaline as a fluorescent probe is a specific area of ongoing research, the broader class of quinoxaline-based fluorophores has been explored for these applications. The key is to rationally design probes with high intracellular retention to enhance sensitivity for long-term observations in living cells. nih.gov

Structure-Chirality Relationship Analysis

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. The analysis of the structure-chirality relationship in quinoxaline derivatives is essential for designing new chiral drugs with improved efficacy and specificity. mdpi.com Circular Dichroism (CD) spectropolarimetry is a key technique used to determine the chiroptical properties and the helicity of these molecules. mdpi.comresearchgate.net

In studies involving steroidal quinoxalines, it has been observed that substituents on the quinoxaline ring significantly influence the chiroptical properties. mdpi.comdntb.gov.ua For example, unsubstituted and methyl-substituted steroidal quinoxalines have shown positive Cotton effects in their CD spectra, which is indicative of P-helicity. mdpi.comresearchgate.net In contrast, the introduction of a chloro-substituent can drastically alter the CD behavior, which is attributed to the presence of lone pairs of electrons on the chlorine atom that can affect the electronic transitions. mdpi.comresearchgate.net

This understanding of how different substituents affect the helicity of quinoxaline-based molecules provides valuable guidelines for the design and development of new chiral compounds with specific biological functions. mdpi.comresearchgate.net

The table below outlines the observed relationship between substituents and chiroptical properties in steroidal quinoxalines.

Substituent on Quinoxaline RingObserved Cotton EffectInferred HelicityReference
UnsubstitutedPositiveP-helicity mdpi.comresearchgate.net
Methyl-substitutedPositiveP-helicity mdpi.comresearchgate.net
Chloro-substitutedDifferent CD behaviorAltered helicity due to electronic effects mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues for 9 Methylacenaphtho 1,2 B Quinoxaline

Development of Novel Synthetic Routes and Catalyst Systems

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com While effective, this method often requires harsh conditions, such as high temperatures and strong acid catalysts. mdpi.com Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies specifically tailored for 9-Methylacenaphtho[1,2-b]quinoxaline.

One promising avenue involves the adaptation of one-pot synthesis methodologies. For instance, a procedure for synthesizing 9-(alkylthio) acenaphtho[1,2-b]quinoxaline (B1266190) derivatives has been developed by reacting acenaphthylene-1,2-dione with 3,4-diaminobenzenethiol, followed by alkylation. iau.ir A similar strategy could be explored for the 9-methyl derivative.

Furthermore, the exploration of novel catalyst systems is crucial. While acetic acid has been used as a catalyst in some quinoxaline syntheses, a broader investigation into other catalysts could yield significant improvements. mdpi.comiau.ir Green chemistry approaches, such as the use of lanthanide catalysts or bentonite (B74815) clay, which have been successful for other quinoxalines, should be investigated for the synthesis of this compound. mdpi.comresearchgate.net

Table 1: Potential Catalytic Systems for Future Synthesis Exploration

Catalyst Type Potential Advantages Related Research
Lanthanide Catalysts Green chemistry approach, potentially milder reaction conditions. Explored for general quinoxaline synthesis. mdpi.com
Bentonite Clay K-10 Environmentally friendly, efficient, and cost-effective. Used for the synthesis of 2,3-diphenylquinoxaline. researchgate.net
Ceric Ammonium Nitrate (CAN) Fast reaction times (e.g., 20 minutes), no side products reported. Utilized for synthesizing various quinoxaline derivatives. mdpi.com

Advanced Computational Studies for Predictive Design and Property Optimization

Currently, there is a notable absence of dedicated computational studies for this compound. This represents a significant unexplored avenue. Advanced computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide profound insights into the molecule's electronic structure, stability, and photophysical properties before undertaking extensive experimental work.

Future computational research should focus on:

Predicting Molecular Geometry: Optimizing the ground-state geometry to understand the planarity and steric effects of the methyl group.

Electronic Properties: Calculating the HOMO-LUMO energy gap to predict its potential as an organic semiconductor.

Spectroscopic Analysis: Simulating NMR, UV-Vis, and fluorescence spectra to aid in experimental characterization.

Structure-Property Relationships: Systematically modifying the structure in silico (e.g., by adding other functional groups) to predict how these changes would affect its properties, thereby guiding future synthetic efforts.

Exploration of New Materials Science and Photophysical Applications

The rigid, planar, and electron-deficient nature of the acenaphtho[1,2-b]quinoxaline core suggests significant potential in materials science. Copolymers based on this core structure have already been synthesized and shown to be low band gap materials suitable for organic thin-film transistors (OTFTs). rsc.org The introduction of a methyl group at the 9-position could modulate the packing and electronic properties, potentially enhancing device performance.

Future research should investigate the utility of this compound as a building block for:

Organic Electronics: Its potential as an n-type semiconductor in OTFTs and as a component in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) should be systematically evaluated.

Fluorophores: Related compounds, such as fluorinated indenoquinoxalinones, are known to be fluorophores. mdpi.com A thorough characterization of the photoluminescence properties of this compound is warranted to assess its potential as a fluorescent probe or emitter in sensing and imaging applications.

Table 2: Potential Materials Science Applications

Application Area Rationale Key Properties to Investigate
Organic Thin-Film Transistors (OTFTs) The core structure is a known low band gap semiconductor. rsc.org Charge carrier mobility, on/off ratio, thin-film morphology.
Organic Photovoltaics (OPVs) Potential as an electron acceptor material. LUMO level, electron affinity, blend morphology with donor polymers.

Deeper Understanding of Biological Interaction Mechanisms and Molecular Targets

Quinoxaline derivatives are of significant pharmacological interest, with reported antitumor, antibacterial, and antiviral activities. iau.irnih.gov The planar structure of polycyclic aromatic heterocycles like acenaphtho[1,2-b]quinoxaline allows them to act as intercalating agents with DNA, a mechanism linked to antitumor properties. iau.irmdpi.com

The future in this domain lies in moving from general activity screening to a detailed mechanistic understanding. For this compound, research should aim to:

Identify Specific Molecular Targets: While DNA intercalation is a plausible mechanism, other targets, such as specific enzymes, should be explored. For example, some quinoxaline derivatives target tyrosine kinases. mdpi.com Modern techniques, including artificial intelligence-based prediction tools and biochemical assays, can be employed to identify potential protein targets. johnshopkins.edu

Elucidate Structure-Activity Relationships (SAR): A systematic study is needed to understand how the 9-methyl group influences biological activity compared to the unsubstituted parent compound or derivatives with other functional groups.

Investigate DNA Binding: Detailed biophysical studies (e.g., fluorescence titration, circular dichroism) should be conducted to quantify the DNA binding affinity and determine the specific mode of intercalation or groove binding.

By pursuing these focused research directions, the scientific community can systematically uncover the unique chemical, physical, and biological properties of this compound, paving the way for its application in novel technologies and therapeutics.

Q & A

Q. Comparison Table

MethodCatalyst/ReagentYield (%)ConditionsReference
Ru(II)-catalyzed[RuCl₂(p-cymene)]₂80–92Ambient air, 100°C
PVPP-OTf mediatedPVPP-supported triflic acid75–88Reflux, 12 h
Multicomponent reaction70–85Solvent-free, 80°C

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Basic Characterization

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and methyl group integration. Aromatic protons appear δ 7.5–8.5 ppm, while the methyl group resonates at δ 2.3–2.6 ppm .
  • X-ray crystallography : Resolves spirocyclic configurations (e.g., CCDC 1983315) and π-stacking interactions in solid-state structures .

Q. Advanced Analysis

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV for TADF applications) and validate electronic transitions via TD-DFT .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies corrosion inhibition efficiency (e.g., 92% for mild steel in HCl) by measuring charge transfer resistance .

How is this compound utilized in corrosion inhibition studies for metals?

Q. Methodological Approach

  • Weight loss tests : Immerse carbon steel in 0.5 M H₂SO₄ with varying inhibitor concentrations (50–500 ppm) for 24–48 hours. Calculate inhibition efficiency (η) using:
    η=W0WW0×100\eta = \frac{W_0 - W}{W_0} \times 100

    where W0W_0 and WW are weight losses without/with inhibitor .

  • Electrochemical frequency modulation (EFM) : Measures corrosion current density (icorri_{corr}) to assess adsorption behavior (Langmuir isotherm models) .

Q. Key Findings

  • Derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher η (85–92%) due to enhanced adsorption on metal surfaces .

What strategies optimize regioselectivity in C–H functionalization reactions involving this compound?

Q. Advanced Mechanistic Insights

  • Catalyst tuning : Ru(II) complexes with electron-donating ligands (e.g., p-cymene) favor ortho-C–H activation via a reversible, turnover-limiting step .
  • Substrate directing groups : 2-Arylquinoxalines direct alkylation to the ortho position, while steric hindrance from methyl groups suppresses para-functionalization .

Q. Experimental Design

  • Kinetic isotopic effect (KIE) studies : Compare kH/kDk_H/k_D to confirm C–H cleavage as the rate-determining step .
  • Solvent screening : High-polarity solvents stabilize transition states, improving regioselectivity (e.g., DMF vs. toluene) .

How do computational methods like DFT aid in understanding electronic properties?

Q. Methodology

  • HOMO-LUMO analysis : Predicts charge transfer capabilities (critical for TADF materials). For example, acenaphthoquinoxaline-based TADF emitters show ΔE\sim0.2 eV between S₁ and T₁ states .
  • Molecular docking : Evaluates binding affinity of derivatives with biological targets (e.g., c-Jun N-terminal kinase for anticancer activity) .

Q. Case Study

  • A DFT study revealed that methyl substitution lowers the LUMO energy (-2.8 eV vs. -2.5 eV for unsubstituted analogs), enhancing electron-accepting capacity in OLEDs .

What are the challenges in designing TADF materials using this compound?

Q. Key Considerations

  • Donor-acceptor alignment : Ensure spatial separation of HOMO (acenaphthoquinoxaline) and LUMO (triazine/phenyl groups) to minimize ΔE_ST .
  • Thermal stability : Derivatives with rigid spirocyclic frameworks exhibit higher glass transition temperatures (Tg>150°CT_g > 150°C), preventing device degradation .

Q. Performance Metrics

ParameterTarget ValueAchieved (Example)Reference
PLQY (photoluminescence)>80%78–85%
ΔE_ST<0.3 eV0.18–0.25 eV

How to resolve contradictions in reported biological activities of derivatives?

Q. Advanced Strategies

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro, amino) and correlate with IC₅₀ values in anti-proliferative assays .
  • In vitro vs. in vivo models : Validate cytotoxicity (e.g., MTT assay on HeLa cells) alongside pharmacokinetic profiling to address bioavailability discrepancies .

Q. Example

  • A spiro-indenoquinoxaline derivative showed 10-fold higher activity (IC₅₀ = 1.2 μM) against MCF-7 cells than its non-spiro analog, attributed to improved membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.